2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide
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Overview
Description
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide: is an organic compound that features a benzamide core substituted with a phenyl group and a 2,2,6,6-tetramethylpiperidin-4-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide typically involves the following steps:
Formation of 2,2,6,6-tetramethylpiperidine: This can be achieved through the conjugate addition of ammonia to phorone, followed by reduction using the Wolff-Kishner reaction.
Acylation Reaction: The 2,2,6,6-tetramethylpiperidine is then reacted with benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions:
Substitution: The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon or bases like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Amines derived from the reduction of the benzamide carbonyl group.
Substitution: Various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biochemical Studies: The compound’s structure allows it to interact with various biological molecules, making it useful in studying biochemical pathways.
Medicine:
Drug Development: Its unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry:
Mechanism of Action
The mechanism by which 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide exerts its effects involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The piperidine ring and benzamide core allow it to fit into specific binding sites on proteins and enzymes, modulating their activity . This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
2,2,6,6-tetramethylpiperidine: A structurally related compound used in similar applications.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Another related compound with applications in polymer chemistry.
4-acetylamino-2,2,6,6-tetramethylpiperidine: Used in various chemical reactions and studies.
Uniqueness: 2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide is unique due to the combination of the benzamide core and the 2,2,6,6-tetramethylpiperidin-4-yl group, which imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
IUPAC Name |
2-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O/c1-21(2)14-17(15-22(3,4)24-21)23-20(25)19-13-9-8-12-18(19)16-10-6-5-7-11-16/h5-13,17,24H,14-15H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNIWVZVNBPWBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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